Benzyl peroxide

Description

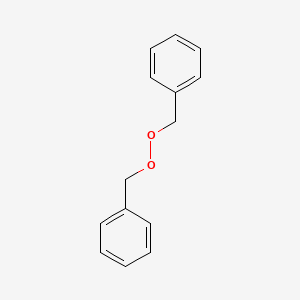

Structure

2D Structure

3D Structure

Properties

CAS No. |

13822-09-8 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

benzylperoxymethylbenzene |

InChI |

InChI=1S/C14H14O2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

KQNZLOUWXSAZGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COOCC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular Structure and Energetics: Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

The electronic structure and properties of benzoyl peroxide have been extensively studied using a variety of quantum chemical calculation methodologies. These computational approaches offer a powerful lens through which to understand the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a particularly effective method for investigating benzoyl peroxide. tandfonline.comjcsp.org.pk This approach is favored for its ability to provide accurate predictions of molecular structure and vibrational frequencies, especially for complex aromatic molecules. tandfonline.com One of the most commonly employed DFT methods is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. tandfonline.comrasayanjournal.co.in This functional has demonstrated reliability in determining the molecular structures of organic compounds like benzoyl peroxide. rasayanjournal.co.in

Studies have utilized DFT to explore various aspects of benzoyl peroxide, including its thermal decomposition, by calculating the bond dissociation enthalpy (BDE) of the peroxy group. scribd.comacs.org The B3LYP and B3PW91 functionals, in conjunction with the 6-31G(d) basis set, have been used to optimize the structures of benzoyl peroxide and its resulting radicals, helping to elucidate the most probable reaction pathways during decomposition. scribd.com Furthermore, DFT calculations have been instrumental in understanding the interaction of benzoyl peroxide with other molecules and surfaces, such as its adsorption on chromium oxide surfaces and its binding to DNA. worldscientific.comnih.gov

Semi-Empirical and Ab Initio Methods

Alongside DFT, both semi-empirical and ab initio methods have been applied to study benzoyl peroxide. Semi-empirical methods, which incorporate some experimental data to simplify calculations, have been used to investigate the infrared spectra of benzoyl peroxide derivatives. researchgate.netlibretexts.org These methods treat at least the valence electrons explicitly, allowing for the study of electronic properties and reactions. libretexts.org

Ab initio methods, which are based solely on first principles without experimental parameters, provide a more rigorous theoretical treatment. libretexts.org Restricted Hartree-Fock calculations, an ab initio method, have been employed to study the magnetic interactions in related bridged copper complexes, offering insights that can be extended to the electronic behavior of peroxide-containing molecules. tenmak.gov.tr While computationally intensive, ab initio methods are crucial for benchmarking and validating the results obtained from less computationally demanding methods like DFT and semi-empirical calculations. libretexts.org

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For benzoyl peroxide, a variety of basis sets have been employed, often in combination with DFT methods. The 6-311++G(d,p) basis set, for instance, has been used with the B3LYP functional to obtain optimized molecular structures and predict vibrational frequencies. rasayanjournal.co.in Larger basis sets, which include diffuse functions (indicated by "++"), are particularly important for accurately describing non-bonding interactions and the properties of loosely bound electrons. tandfonline.comresearchgate.net

The selection of the exchange-correlation functional is equally critical. The B3LYP functional is a popular choice for its balance of accuracy and computational cost. tandfonline.comrasayanjournal.co.innih.gov However, other functionals, such as B3PW91 and BLYP, have also been utilized. tandfonline.comresearchgate.net For instance, the BLYP calculation method with a 6-311G(d,p) basis set was found to best reproduce the vibrational frequencies of the C=O group in benzoyl peroxide. researchgate.net The choice of both the basis set and the functional must be carefully considered to ensure the reliability of the computational results. stackexchange.com

Optimized Molecular Geometries and Conformational Analysis

Computational studies have provided detailed information about the three-dimensional structure of benzoyl peroxide, including precise measurements of bond lengths and the angles between atoms.

Bond Lengths and Dihedral Angles Determination

The optimized molecular structure of benzoyl peroxide reveals interesting features. The two phenyl rings are connected by a peroxide bridge. tandfonline.com Calculations at the B3LYP/6-311++G(d,p) level of theory have determined the average C-C and C-H bond distances in the aromatic rings to be approximately 1.3952 Å and 1.0833 Å, respectively. rasayanjournal.co.in The crucial O-O bond length has been calculated to be around 1.4498 Å, which is in close agreement with experimental values. rasayanjournal.co.in The C=O bond lengths are calculated at about 1.1970 Å. rasayanjournal.co.in

A key feature of the benzoyl peroxide structure is the dihedral angle of the O=C-O-O group, which X-ray crystallography has shown to be 90°. wikipedia.org Computational models also predict a non-planar structure, with one study reporting a dihedral angle of 86.6°. acs.org This contrasts with the 180° dihedral angle observed in dimethyl peroxide at the same level of theory. acs.org The specific conformation of the peroxide group is crucial for its reactivity.

| Bond | Calculated Length (Å) | Method |

|---|---|---|

| C-C (aromatic average) | 1.3952 | B3LYP/6-311++G(d,p) rasayanjournal.co.in |

| C-H (aromatic average) | 1.0833 | B3LYP/6-311++G(d,p) rasayanjournal.co.in |

| O-O | 1.4498 | B3LYP/6-311++G(d,p) rasayanjournal.co.in |

| O-O | 1.434 | X-ray crystallography wikipedia.org |

| C=O | 1.1970 | B3LYP/6-311++G(d,p) rasayanjournal.co.in |

| Dihedral Angle | Calculated Angle (°) | Method |

|---|---|---|

| O=C-O-O | 90 | X-ray crystallography wikipedia.org |

| X-O-O-X' | 86.6 | B3LYP/6-311++G(d,p) acs.org |

Symmetry Group Analysis

The symmetry of the benzoyl peroxide molecule has been a subject of discussion in computational studies. Some analyses have assigned the molecule to the C2v point group, which implies a certain degree of symmetry. tandfonline.com However, other studies suggest that due to the different breaking regions within the molecule, the point group is more accurately described as Cs or even C1, which represent lower degrees of symmetry. tandfonline.comrasayanjournal.co.in A molecule with C1 symmetry lacks any symmetry elements other than the identity operation. rasayanjournal.co.in The determination of the correct point group is important as it dictates the number and types of vibrational modes the molecule can exhibit. For a molecule with 28 atoms, such as benzoyl peroxide, there are 78 possible normal vibrational modes. rasayanjournal.co.in

Electronic Structure Elucidation

The electronic structure of a molecule provides fundamental insights into its reactivity and properties. For benzyl (B1604629) peroxide, understanding the arrangement and energies of its electrons is crucial for explaining its behavior, particularly its role as a polymerization initiator. Computational quantum chemistry methods are invaluable tools for this purpose, allowing for a detailed examination of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. researchgate.net

Computational studies, specifically using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, have been employed to determine the HOMO and LUMO energies of benzyl peroxide. rasayanjournal.co.in These calculations reveal the distribution and nature of these frontier orbitals.

The HOMO of this compound is primarily located over the π-systems of the benzene (B151609) rings, indicating that these are the regions from which an electron is most likely to be donated. tandfonline.comresearchgate.net Conversely, the LUMO is distributed over the peroxide group and the carbonyl carbons, suggesting these are the sites most receptive to accepting an electron. tandfonline.comresearchgate.net This separation of the HOMO and LUMO onto different parts of the molecule is significant for its reactivity.

The energy gap between the HOMO and LUMO has been calculated to be 0.12878 atomic units (a.u.). rasayanjournal.co.in In another study, the energy gap was reported as 4.565 eV, corresponding to an electronic transition observed at 271 nm. tandfonline.com This transition is characterized as an n → π* transition, involving the transfer of electron density from a non-bonding orbital (n) to an anti-bonding π orbital (π*). tandfonline.com The chemical stability of aromatic compounds is often assessed by the magnitude of their HOMO-LUMO energy gap. tandfonline.com

The table below summarizes the calculated HOMO and LUMO energies for this compound from a computational study. rasayanjournal.co.in

| Molecular Orbital | Energy (a.u.) |

| HOMO | -0.31570 |

| LUMO | -0.18692 |

| HOMO-LUMO Gap | 0.12878 |

Data sourced from a study using the B3LYP/6-311++G(d,p) level of theory. rasayanjournal.co.in

Charge Distribution and Electron Density Mapping

The distribution of electrical charge within the this compound molecule is not uniform, and this asymmetry is a key determinant of its chemical behavior. tandfonline.com Electron density maps and electrostatic potential (ESP) maps are computational tools used to visualize this charge distribution. pearson.comlibretexts.orguni-muenchen.demdpi.com In these maps, regions of high electron density (electron-rich) are typically colored red, while regions of low electron density (electron-poor) are colored blue. pearson.comlibretexts.org

In this compound, computational analyses, such as Mulliken charge distribution calculations, show that negative charge tends to accumulate on the oxygen atoms of the peroxide and carbonyl groups due to their high electronegativity. tandfonline.com Conversely, the benzene rings and the carbonyl carbons are comparatively electron-deficient. tandfonline.com This charge separation creates a significant dipole moment and influences how the molecule interacts with other chemical species.

The electron density is delocalized from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (anti-bonding and Rydberg orbitals), which stabilizes donor-acceptor interactions. tandfonline.com The peroxide group, with its four oxygen atoms, acts as a significant center of electron density. tandfonline.com However, the electron clouds are also directed from the peroxide groups towards the benzene rings via the connecting carbons. tandfonline.com This creates an asymmetric charge orientation, which is believed to be favorable for certain applications. tandfonline.com

Molecular Orbital Interactions and Charge Transfer Phenomena

The electronic interactions within the this compound molecule, as well as its interactions with other molecules, are governed by the interplay of its molecular orbitals. The distinct localization of the HOMO on the benzene rings and the LUMO on the peroxide bridge facilitates intramolecular charge transfer (CT). tandfonline.comresearchgate.net This phenomenon is the basis for many of its reactions.

Upon absorption of energy, for instance from UV light, an electron can be promoted from the HOMO to the LUMO. This n → π* transition represents a transfer of electron density from the oxygen non-bonding orbitals to the anti-bonding orbitals of the carbonyl and peroxide groups. tandfonline.com This intramolecular charge transfer weakens the O-O peroxide bond, predisposing it to homolytic cleavage and the formation of benzoyloxy radicals.

Furthermore, this compound can participate in intermolecular charge transfer complexes with electron-donor molecules. rsc.org For example, it can form a ground-state charge transfer complex with N-vinylcarbazole. rsc.org In such complexes, this compound acts as the electron acceptor. This interaction can initiate polymerization, sometimes through a cationic mechanism, as the charge transfer can lead to the formation of ionic intermediates. rsc.org The decomposition of this compound can also be induced by electron-rich species, a process that is proposed to involve a rate-determining charge transfer transition state. researchgate.net

Studies have also explored single electron transfer (SET) reactions involving this compound and frustrated Lewis pairs, leading to the homolytic cleavage of the peroxide bond. researchgate.net

Potential Energy Surfaces and Reaction Pathways Modeling

To understand the transformation of this compound into reactive intermediates and final products, it is essential to map out the energetic landscape of its decomposition reactions. Computational chemistry allows for the modeling of potential energy surfaces (PES), which depict the energy of a system as a function of its geometry. jlu.edu.cnjlu.edu.cn By identifying the minimum energy pathways and the transition states that connect reactants, intermediates, and products, the mechanism of a reaction can be elucidated.

Transition State Characterization

The thermal decomposition of this compound is a complex process that can proceed through various pathways. jlu.edu.cnaposho.org The most well-known pathway is the homolytic cleavage of the weak O-O bond to form two benzoyloxy radicals (PhC(O)O•). aposho.orgtandfonline.com This initial step is crucial as it generates the free radicals that drive further reactions.

Computational studies using methods like the AM1 semi-empirical method have been employed to calculate the potential energy surface for the decomposition of this compound. jlu.edu.cnaposho.org These calculations aim to locate the transition state for the O-O bond scission and determine its energy, which corresponds to the activation energy of the reaction.

One theoretical study identified two primary pathways for the thermal decomposition in the ground state: jlu.edu.cn

PhC(O)O-OC(O)Ph → 2 PhC(O)O• → 2 Ph• + 2 CO₂ : This is the classic homolytic cleavage pathway.

PhC(O)O-OC(O)Ph → PhC(O)OO• + PhC(O)• : This pathway involves the formation of different radical species.

The calculations indicated that the first pathway, leading to phenyl radicals and carbon dioxide, is the preferred route. jlu.edu.cn The activation energies and reaction enthalpies calculated through these models have shown good agreement with experimental values. jlu.edu.cn

The structure of the transition state for the O-O bond cleavage involves an elongated O-O bond, representing the point of maximum energy along the reaction coordinate leading to the two separate benzoyloxy radicals. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the O-O bond breaking). aposho.org

Further decomposition of the benzoyloxy radical to a phenyl radical and a molecule of carbon dioxide is a subsequent step with its own transition state and activation barrier. Modeling these complex reaction networks, which can involve hundreds of elementary steps, provides a detailed, quantitative understanding of the decomposition mechanism. researchgate.net

Spectroscopic Characterization and Mechanistic Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For benzyl (B1604629) peroxide, which consists of two benzoyl groups linked by a peroxide bridge, these spectra reveal characteristic vibrations of the phenyl rings, the carbonyl groups, and the peroxide O-O bond. tandfonline.comallen.in The molecule, containing 28 atoms, possesses 78 normal modes of fundamental vibrations, all of which are active in both IR and Raman spectroscopy. rasayanjournal.co.in

The FT-IR spectrum of benzyl peroxide provides a detailed map of its molecular vibrations. Key absorption bands are observed that correspond to the stretching and bending of its constituent bonds. For aryl and α,β-unsaturated acid peroxides like this compound, two strong bands due to C=O stretching are typically observed. tandfonline.com In experimental studies, these C=O stretching vibrations are found in the range of 1805–1780 cm⁻¹ and 1785–1755 cm⁻¹. tandfonline.com Another study identifies a strong absorption peak at 1759 cm⁻¹ attributed to the C=O stretching mode. tandfonline.com

The aromatic C–H stretching vibrations are characteristically found in the 3000–3100 cm⁻¹ region. tandfonline.comrasayanjournal.co.in Specifically, peaks have been observed at various positions within this range, including 3090, 3070, and 3062 cm⁻¹. tandfonline.comrasayanjournal.co.in The peroxide group (O–O) stretching vibration, which is a key feature of this molecule, gives rise to a weak absorption band in the 900–800 cm⁻¹ region. tandfonline.com One study specifically assigns the band at 833 cm⁻¹ in the FT-IR spectrum to this O–O stretching vibration. rasayanjournal.co.in

Vibrations of the phenyl core, specifically C=C stretching, are typically observed between 1600 cm⁻¹ and 1400 cm⁻¹. tandfonline.comrasayanjournal.co.in

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C–H Stretch | 3000 - 3100 | tandfonline.comrasayanjournal.co.in |

| C=O Stretch | 1759 - 1805 | tandfonline.comtandfonline.com |

| Phenyl Ring C=C Stretch | 1400 - 1612 | tandfonline.comrasayanjournal.co.in |

| O–O Stretch | 833 | rasayanjournal.co.in |

| C-O Stretch | 1165 - 1180 | tandfonline.com |

| Benzene (B151609) Ring C-H Non-planar Bending | 694 | tandfonline.com |

FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the aromatic C–H stretching mode is observed at 3060 cm⁻¹. rasayanjournal.co.in The O–O stretching vibration is identified at 830 cm⁻¹, showing excellent agreement with the corresponding FT-IR peak. rasayanjournal.co.in Another key peak, which can be used as a Raman fingerprint for this compound, is observed at 999 cm⁻¹. asabe.org The C=C stretching vibrations of the phenyl rings are found in the range of 1544-1610 cm⁻¹ in the FT-Raman spectrum. rasayanjournal.co.in

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C–H Stretch | 3060 | rasayanjournal.co.in |

| Phenyl Ring C=C Stretch | 1544 - 1610 | rasayanjournal.co.in |

| Raman Fingerprint Peak | 999 | asabe.org |

| O–O Stretch | 830 | rasayanjournal.co.in |

The assignment of observed vibrational frequencies to specific molecular motions is crucial for a complete spectroscopic characterization. For this compound, these assignments have been supported by computational analyses. tandfonline.comrasayanjournal.co.in

C–H Vibrations : The stretching vibrations of the 10 C–H bonds on the two phenyl rings are found in the 3000–3100 cm⁻¹ range. tandfonline.com Specific peaks have been assigned at 3090, 3070, 3060, 3050, 3040, 3010, 2980, 2940, and 2900 cm⁻¹. tandfonline.com The C-H bending modes are calculated to fall between 685–711 cm⁻¹. rasayanjournal.co.in

Phenyl Core (C=C and C–C) Vibrations : The stretching vibrations of the phenyl rings are observed in the 1600–1400 cm⁻¹ region. tandfonline.com Bands at 1600, 1590, 1490, 1445, 1400, and 1380 cm⁻¹ are assigned to C=C stretching, while bands at 1370, 1320, 1280, 1230, and 1220 cm⁻¹ are attributed to C–C stretching. tandfonline.com

Peroxide Group Vibrations : The O–O stretching vibration is weak and appears in the 900–800 cm⁻¹ region. tandfonline.com Experimental values place this peak at 833 cm⁻¹ (FT-IR) and 830 cm⁻¹ (FT-Raman). rasayanjournal.co.in

Carbonyl (C=O) and C–O Vibrations : The C=O stretching is very strong and characteristic, appearing around 1755-1805 cm⁻¹. tandfonline.com The C–O stretching vibrations are found in the 1300–1050 cm⁻¹ region, with specific peaks identified at 1180 and 1165 cm⁻¹. tandfonline.com In-plane and out-of-plane bending modes for C=O and C-O have also been identified at lower frequencies. tandfonline.com

Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-311++G(d,p), have been employed to calculate the vibrational frequencies of this compound. tandfonline.comrasayanjournal.co.in These theoretical calculations are invaluable for confirming the assignment of experimental spectra. rasayanjournal.co.in

A common observation is that calculated vibrational modes are often overestimated compared to experimental values. tandfonline.com To correct for this systematic error, which arises from the approximation of the real system and the neglect of anharmonicity, a scaling factor is often applied. rasayanjournal.co.in For instance, a scaling factor of 0.96 has been used with the B3LYP method to achieve better agreement between theoretical and experimental data. rasayanjournal.co.in The comparison shows that the scaled theoretical frequencies align well with the observed FT-IR and FT-Raman spectra, confirming the accuracy of the vibrational assignments. rasayanjournal.co.in

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between molecular orbitals. For this compound, UV-Vis spectrophotometry is the primary technique used for this purpose.

This compound exhibits strong UV absorption due to the presence of its aromatic rings, which act as chromophores. vjol.info.vn The specific wavelength of maximum absorption (λmax) can be influenced by the solvent used, a phenomenon related to changes in solvent polarity. tanta.edu.eg

Several studies have reported the λmax for this compound in different solvents:

In ethanol (B145695) (96%), a λmax of 235 nm has been recorded. vjol.info.vnbrieflands.com

A simultaneous estimation method also identified the λmax at 234.8 nm. researchgate.net

Using methanol (B129727) as a solvent, a λmax of 245 nm was determined. ajrcps.com

In another study using a mixture of methanol and acetone (B3395972), the λmax was found to be 264 nm. ijcrt.org

Computational analysis has identified an n → π* transition at 271 nm, which involves the non-bonding molecular orbitals and contributes to the molecule's reactivity. tandfonline.com This transition is characterized by a charge transfer that takes place between the peroxide ligand groups and the benzene rings. tandfonline.com

Table 3: UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Ethanol (96%) | 235 | vjol.info.vnbrieflands.com |

| Not Specified | 234.8 | researchgate.net |

| Methanol / Acetone | 245 | ajrcps.com |

| Methanol / Acetone | 264 | ijcrt.org |

| Theoretical (n → π*) | 271 | tandfonline.com |

Analysis of Electronic Transitions and Absorption Bands

The electronic structure of benzoyl peroxide gives rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. UV-Visible spectrophotometry is a fundamental technique used to identify and quantify the molecule, based on the principle that the molecule absorbs light at specific wavelengths, causing electrons to move from a ground state to an excited state.

Benzoyl peroxide exhibits strong UV absorption properties primarily due to its aromatic ring structure. vjol.info.vn The principal absorption maximum (λmax) is consistently reported in the UV region, though the exact wavelength can vary depending on the solvent used. For instance, in methanol, a λmax of 245 nm has been recorded. ajrcps.comsemanticscholar.org Other studies have identified the λmax at 235 nm in ethanol and 264 nm in a methanol and acetone mixture. vjol.info.vnijcrt.org One study using ethanol 70% as a solvent measured the absorbance of standard solutions at 237 nm to generate a standard curve. brieflands.com

Computational and experimental studies have delved into the nature of these electronic transitions. One analysis identified a significant absorption band in the UV region, which is designated as an R-band (from the German radikalartig). tandfonline.com In the solvent dimethyl sulfoxide (B87167) (DMSO), this band was found at 271 nm, and in carbon tetrachloride (CCl₄), it appeared at 269 nm. tandfonline.com These absorptions are associated with π-π* transitions within the benzene rings and energy exchange between the peroxide group and the aromatic systems. tandfonline.com The presence of a delocalized electronic structure and a large absorption cross-section makes these fluorescent conjugated polymers effective for signal amplification in detection methods. mdpi.com

Interactive Table: UV Absorption Maxima of Benzoyl Peroxide in Various Solvents

| Solvent | λmax (nm) | Citation |

| Methanol | 245 | ajrcps.comsemanticscholar.org |

| Ethanol | 235 | vjol.info.vn |

| Ethanol 70% | 237 | brieflands.com |

| Methanol and Acetone | 264 | ijcrt.org |

| Dimethyl Sulfoxide (DMSO) | 271 | tandfonline.com |

| Carbon Tetrachloride (CCl₄) | 269 | tandfonline.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

The primary chemical utility of benzoyl peroxide stems from its thermal or photochemical decomposition, which breaks the weak oxygen-oxygen bond to form two benzoyloxy radicals (C₆H₅COO•). These radicals can then decarboxylate to form phenyl radicals (C₆H₅•). Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool for detecting and identifying these paramagnetic radical species. researchgate.netmdpi.com

EPR spectroscopy directly detects species with unpaired electrons. mdpi.com However, the primary radicals from benzoyl peroxide are often too short-lived to be observed directly under typical conditions. Therefore, a technique called spin trapping is commonly employed. capes.gov.brnih.gov This method involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 2-methyl-2-nitrosopropane (B1203614) (MNP), to the reaction mixture. capes.gov.brnih.govrsc.org The spin trap reacts with the transient radicals to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR. mdpi.com

Studies have successfully used EPR spin trapping to investigate radical generation from benzoyl peroxide. For example, when incubated with rat liver microsomal fractions, benzoyl peroxide is metabolized to radical species that can be trapped and identified. capes.gov.br The predominant species detected are often arenecarbonyloxyl (in this case, benzoyloxy) and hydroxyl radical adducts. capes.gov.br The detection of these radicals provides strong evidence for the free-radical pathways involved in its reactions. capes.gov.brresearchgate.net The technique has been used to confirm that aryl radicals, which can be generated from benzoyl peroxide, are capable of causing strand breaks in nucleic acids. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of benzoyl peroxide by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

High-resolution ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. lookchem.com In the ¹H NMR spectrum of benzoyl peroxide, the aromatic protons appear as complex multiplets in the range of approximately 7.2 to 8.4 ppm. lookchem.com

The ¹³C NMR spectrum is particularly informative for confirming the carbon framework. researchgate.net The carbonyl carbons of the peroxide group are significantly deshielded and appear at a high chemical shift. Experimental and calculated values place these carbons around 180-193 ppm. tandfonline.comresearchgate.net The aromatic carbons resonate in the typical range of 125 to 135 ppm. tandfonline.comlookchem.com For instance, detailed analysis has shown observed shifts for different ring carbons at approximately 134 ppm and 135 ppm. tandfonline.com The chemical shifts of the ring hydrogens can fluctuate significantly, from 7.9 to -8.8 ppm, reflecting the complex electronic environment and energy transformations within the molecule. tandfonline.comresearchgate.net

NMR is also crucial for end-group analysis in polymers initiated by benzoyl peroxide. High-resolution NMR can identify and quantify the different end-groups on polymer chains, such as the benzoyloxy (C₆H₅COO-) and phenyl (C₆H₅-) groups, providing insight into the mechanisms of initiation, chain transfer, and termination in polymerization reactions. acs.orgacs.org

Interactive Table: ¹³C NMR Chemical Shifts (δ) for Benzoyl Peroxide

| Carbon Atom | Observed δ (ppm) | Calculated δ (ppm) | Citation |

| Carbonyl (C=O) | 180-182 | 193 | tandfonline.comresearchgate.net |

| Aromatic C5, C6 | 134-135 | 142 | tandfonline.com |

| Aromatic C7, C8 | >135 | 165 | tandfonline.com |

| Other Aromatic | 128-152 | 125.3, 129.2, 134.2 | tandfonline.comlookchem.com |

In Situ Spectroscopic Characterization of Transient Intermediates

Understanding the complete reaction mechanism of benzoyl peroxide requires the characterization of short-lived, transient intermediates. mdpi.com In situ spectroscopic techniques, which analyze the reaction mixture as it evolves, are essential for this purpose. Time-resolved spectroscopy, particularly picosecond and nanosecond transient absorption spectroscopy, has been instrumental in monitoring the formation and subsequent reactions of the benzoyloxy radical. rsc.orgacs.org

Upon UV photolysis, the O-O bond in benzoyl peroxide breaks on a timescale too fast to be resolved, producing benzoyloxy radicals. acs.org These transient benzoyloxy radicals have a characteristic absorption spectrum that allows them to be monitored in real-time. acs.org Studies using picosecond UV pump/IR probe spectroscopy have followed the formation and vibrational relaxation of CO₂, a product of the rapid decarboxylation of the benzoyloxy radical. mpg.de This decarboxylation is a key step, and its rate can be influenced by the solvent environment. acs.org

Transient absorption spectroscopy has shown that the benzoyloxy radical decays on a picosecond timescale as it releases CO₂ to form a phenyl radical. acs.org By monitoring the transient IR spectra, researchers can observe the decay of internal energy within the newly formed CO₂ molecules. mpg.de These advanced in situ techniques provide direct experimental data on the dynamics of bond cleavage and formation, offering a detailed picture of the reaction pathway from the initial peroxide to the final products. acs.orgmpg.de

Decomposition Mechanisms and Kinetics

Homolytic Cleavage Processes

The decomposition of benzyl (B1604629) peroxide is predominantly initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. byjus.com This process generates highly reactive free radical species that can subsequently participate in a variety of reactions. byjus.com

Initial O-O Bond Scission and Benzoyloxy Radical Formation

The primary step in the thermal or photochemical decomposition of benzyl peroxide is the symmetrical fission, or homolysis, of the O-O bond. wikipedia.orgbris.ac.uk This bond is inherently weak, with a bond dissociation energy estimated to be in the range of 90-120 kJ mol⁻¹. bris.ac.uk The weakness of this bond is attributed to internuclear repulsion and repulsions between the non-bonding electron pairs of the adjacent oxygen atoms. bris.ac.uk

Upon heating or irradiation with UV light, the O-O bond cleaves, yielding two benzoyloxy radicals (Ph(C=O)O•). scispace.commpg.deresearchgate.net This initiation step is crucial for the subsequent reactions in processes like free-radical polymerization. bris.ac.uklibretexts.orglibretexts.org The formation of these radicals from the stable this compound molecule marks the beginning of a radical chain reaction. bris.ac.uk The half-life of this compound is one hour at 92 °C and decreases to one minute at 131 °C, indicating the temperature dependence of this bond scission. wikipedia.org

Decarboxylation Pathways to Phenyl Radicals and Carbon Dioxide

Following their formation, the benzoyloxy radicals can undergo further reactions. bris.ac.uk One of the principal pathways is decarboxylation, where the benzoyloxy radical eliminates a molecule of carbon dioxide (CO₂) to form a phenyl radical (Ph•). bris.ac.ukjove.com This process is a key step in generating the highly reactive phenyl radicals that can initiate polymerization or other chemical transformations. libretexts.orgjove.com

The stability of the benzoyloxy radical is a determining factor in the rate of decarboxylation. rsc.org Studies have shown that the barrier for decarboxylation of the benzoyloxy radical is significant due to the strong π-electron delocalization in the planar radical system. rsc.org However, at elevated temperatures, the rate of decarboxylation increases, leading to a higher yield of phenyl radicals. cdnsciencepub.com

Radical Scavenging and Trapping Experiments

The transient nature of the radicals formed during this compound decomposition has been investigated using radical scavenging and trapping techniques. These experiments provide evidence for the formation of specific radical intermediates and help to elucidate the reaction mechanisms.

Spin trapping agents, such as N-tert-butyl-alpha-phenylnitrone (PBN), have been successfully employed to capture and identify the primary radicals. nih.gov Electron paramagnetic resonance (EPR) spectroscopy studies have confirmed that the benzoyloxy radical is the primary radical trapped by PBN during the copper-mediated decomposition of this compound. nih.gov

In the context of polymerization, radical trapping agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used to inhibit the propagation step, allowing for the isolation and characterization of the products formed from the reaction of the initiating radical with a monomer. tandfonline.comtandfonline.com Such experiments with styrene (B11656) have shown that the benzoyloxy radical can add to the styrene monomer in different ways, leading to various products. tandfonline.comtandfonline.com These studies are crucial for understanding the fine details of polymer structure and the "weak links" that can affect polymer properties. tandfonline.com

Heterolytic Cleavage Pathways

While homolytic cleavage is the dominant decomposition pathway for this compound, particularly under thermal or photochemical conditions, heterolytic (or ionic) cleavage can also occur, especially in the presence of certain reagents or in polar solvents. acs.orgresearchgate.net

In the presence of nucleophiles, such as aliphatic sulfides or disulfides, this compound can decompose at an accelerated rate through an ionic mechanism. acs.org This involves the nucleophilic attack of the sulfur compound on the O-O bond. acs.org Similarly, reactions with ionic chlorides in solvents like N,N-dimethylformamide are believed to proceed via a nucleophilic displacement, forming benzoyl hypochlorite (B82951) and a benzoate (B1203000) anion. rsc.org

Acid catalysis can also promote heterolytic fission of the peroxide bond. rsc.orgcdnsciencepub.com For example, aluminum chloride can facilitate the ionic cleavage of the peroxide linkage. cdnsciencepub.com The presence of strong ionic bases in dipolar aprotic solvents can also lead to decomposition via an ionic mechanism, producing molecular oxygen and an alkali metal benzoate or perbenzoate. researchgate.net The contribution of these ionic pathways is influenced by the polarity and dielectric constant of the solvent. researchgate.net

Thermal Decomposition

The thermal decomposition of this compound is a complex process that has been studied extensively to understand its kinetics and potential hazards. researchgate.netresearchgate.net The decomposition is characterized by an exothermic reaction that can become self-accelerating under certain conditions. researchgate.net

Isothermal and Non-Isothermal Kinetic Studies

Kinetic studies of the thermal decomposition of this compound have been conducted under both isothermal (constant temperature) and non-isothermal (programmed temperature change) conditions. These studies utilize techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to measure the heat flow and mass loss associated with the decomposition. researchgate.netresearchgate.net

Isothermal Studies: Isothermal experiments involve holding the sample at a constant temperature and monitoring the decomposition over time. These studies have shown that the decomposition of solid this compound can exhibit an autocatalytic effect, where the reaction rate increases as the decomposition progresses. chemicalpapers.com The presence of admixtures can shorten the induction period of this autocatalytic decomposition. chemicalpapers.com Isothermal microcalorimetry has been used to determine the rate constants and activation enthalpy for the degradation of solid this compound. nih.gov

Non-Isothermal Studies: In non-isothermal studies, the temperature is increased at a constant rate, and the resulting data is used to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A). researchgate.netresearchgate.net Different analytical methods, such as the Kissinger method and the Friedman method, are applied to the experimental data to calculate these parameters. researchgate.netresearchgate.net

The apparent activation energy for the thermal decomposition of this compound has been reported to vary depending on the experimental conditions and the analytical method used. Values ranging from approximately 112.7 kJ/mol to 152.80 kJ/mol have been documented. researchgate.netnih.gov

The table below summarizes some of the kinetic parameters for the thermal decomposition of this compound obtained from various studies.

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Isothermal Microcalorimetry | 137.8 ± 6.6 | - | nih.gov |

| UV-visible Spectrophotometry (solution) | 112.7 ± 4.2 | - | nih.gov |

| C80 calorimetry and ARC | 152.80 | 3.61 x 10¹⁹ | researchgate.net |

| Kissinger method (DSC) | 146.8 | - | researchgate.netresearchgate.net |

| Friedman method (DSC) | Varies with reaction stage | - | researchgate.netresearchgate.net |

Determination of Reaction Order and Rate Constants

The decomposition of benzoyl peroxide (BPO) exhibits complex kinetics that are highly dependent on the reaction conditions, particularly the solvent and the physical state of the peroxide. In many instances, the decomposition follows first-order kinetics. chempap.orgcdnsciencepub.comrsc.orgdoi.orgchegg.com

For example, in benzene (B151609) solution, the decomposition is a first-order reaction. cdnsciencepub.com Similarly, studies in pyridine (B92270) and pyridine-benzene mixtures have shown the reaction to be first-order with respect to both the peroxide and pyridine. rsc.org The decomposition in triacetylcellulose (B593227) in the presence of oxygen also follows a first-order equation. doi.org

The rate constant is significantly influenced by temperature. For instance, the rate constant for decomposition in chlorobenzene (B131634) can be calculated using the Arrhenius equation with a pre-exponential factor (A) of 6.94E+13 s⁻¹ and an activation energy (Ea) of 122.35 kJ/mole. nouryon.com At 100°C, the rate constant (kd) for the decomposition is 5.0 x 10⁻⁴ s⁻¹. chegg.com As the conversion rate of BPO increases, the reaction rate constants also tend to increase, indicating a sustained reaction rate even at high conversion levels. acs.org

Interactive Table: Rate Constants of Benzoyl Peroxide Decomposition

Calculation of Activation Energies and Thermodynamic Parameters (e.g., Enthalpy, Gibbs Energy)

The activation energy (Ea) for the thermal decomposition of benzoyl peroxide is a critical parameter for assessing its thermal stability. Various methods have been employed to determine this value, yielding results that can vary with the experimental conditions and calculation method.

Using the Kissinger method, the apparent activation energy for BPO decomposition has been calculated to be 146.8 kJ/mol. researchgate.netresearchgate.net Another study reports an activation energy of 123.8 kJ/mol. chegg.com The Flynn-Wall-Ozawa and Friedman methods have also been used, with the latter showing that the apparent activation energy can differ at various stages of the reaction. researchgate.netresearchgate.net For example, one study found the activation energy to be 124 kJ/mol using VSP2 tests. researchgate.net In an adiabatic environment, the apparent activation energy was determined to be 172.0 kJ/mol. researchgate.net

The enthalpy of decomposition (ΔH) for BPO has been reported to be in the range of 229.7–524.2 J/g. researchgate.netresearchgate.net Another study found the heat of reaction to be approximately 219.3 kJ/mol. acs.org The exothermicity of the decomposition was found to be ΔH = 13.9z – 71.6 kcal/mole, where z represents the moles of carbon dioxide formed per mole of peroxide. capes.gov.br

The latent heat of fusion for benzoyl peroxide has been determined to be 5.4 ± 1.2 kcal/mole. capes.gov.br

Interactive Table: Thermodynamic Parameters for Benzoyl Peroxide Decomposition

Influence of Temperature, Pressure, and Media on Decomposition Kinetics

The decomposition kinetics of benzoyl peroxide are significantly affected by temperature, pressure, and the surrounding medium.

Temperature: Increasing the temperature accelerates the decomposition rate. acs.org As the heating rate increases, the onset, peak, and end temperatures of decomposition all shift to higher values. acs.org For example, as the heating rate increased from 2 to 10 K·min⁻¹, the onset temperature rose from 373.9 K to 383.3 K. acs.org A higher isothermal temperature also shortens the induction time for decomposition. researchgate.netscispace.com

Pressure: Increased pressure generally retards the thermal decomposition of benzoyl peroxide. chempap.org In poly(methyl methacrylate), the reaction rate decreases with increasing pressure over the range of 2 x 10³ to 8 x 10³ kp cm⁻². chempap.orgchemicalpapers.com The activation volume for this process was found to be 7.5 cm³ mol⁻¹. chempap.orgchemicalpapers.com However, under confinement, adding initial pressure can lower the "onset" decomposition temperature and increase the maximum self-heating and pressure rise rates. researchgate.netscispace.com

Media: The solvent plays a crucial role in the decomposition mechanism. In solution, the decomposition is influenced by the solvent's ability to participate in induced decomposition. rsc.org For instance, solvents can be attacked by benzoyloxy radicals, leading to the formation of various other radical species. rsc.org The decomposition rate increases with rising solvent polarity, and in dipolar aprotic solvents, the reaction proceeds via an ionic mechanism. researchgate.net The presence of certain additives, like hexanoic acid, can increase the thermal hazard of BPO. tandfonline.com Conversely, the presence of admixtures in the solid state can accelerate the spontaneous decomposition but slow down the induced decomposition by creating irregularities in the crystal lattice. chemicalpapers.com

Thermal Decomposition Stages and Product Evolution

The thermal decomposition of benzoyl peroxide is a multi-stage process. tandfonline.com In air, the decomposition occurs in three main stages at heating rates of 5 K/min and 10 K/min. tandfonline.com These stages are primarily in the temperature ranges of 100.0–150.0°C, 150.0–220.0°C, and 220.0–300.0°C. tandfonline.com

The initial step in the decomposition is the cleavage of the weak O-O bond to form two benzoyl radicals. tandfonline.com These radicals can then lose carbon dioxide to form phenyl radicals. tandfonline.com The primary pyrolysis products released in the temperature range of 100-150°C include C₆H₅, C₆H₆, C₆H₅O₂, C₆H₅O, C₇H₅O₂, C₁₂H₁₀, and CO₂. tandfonline.com As the temperature increases beyond 100°C, the ion currents of these fragments increase, with many peaking around 118°C. tandfonline.com

Self-Accelerating and Autocatalytic Characteristics

Benzoyl peroxide is known for its self-accelerating decomposition, a characteristic of organic peroxides. fireengineering.com This means that once a certain temperature, known as the self-accelerating decomposition temperature (SADT), is reached, the decomposition process generates heat, which further increases the temperature and accelerates the reaction rate. fireengineering.com This can lead to a rapid and violent reaction. fireengineering.com The SADT for benzoyl peroxide is approximately 176°F (80°C). fireengineering.comalitaresins.com

The decomposition of BPO also exhibits autocatalytic behavior, particularly in the solid state. researchgate.netchemicalpapers.comscispace.com This is characterized by a sigmoid variation of the fractional decomposition with time. scispace.com The autocatalytic nature is attributed to the formation of decomposition products that catalyze further reaction. chemicalpapers.com Isothermal experiments have confirmed the autocatalytic properties of BPO. researchgate.netresearchgate.netresearcher.life

Comparison of Solid-State and Solution-Phase Decomposition

The decomposition of benzoyl peroxide differs significantly between the solid state and solution phase.

Solid-State Decomposition: In the solid state, the decomposition is characterized by a notable autocatalytic effect. chemicalpapers.com The crystal lattice of BPO is believed to decrease the rate of spontaneous decomposition compared to solutions. chemicalpapers.com However, the ordered arrangement of molecules in the crystal enables a fast, induced chain decomposition. chemicalpapers.com The decomposition of solid BPO is often accompanied by liquefaction as decomposition products form. scispace.comscispace.com

Solution-Phase Decomposition: In solution, the decomposition is generally considered a chain process with an induced decomposition of a higher order, where radicals from the medium propagate and terminate the chain. chempap.org The solvent can actively participate in the reaction, influencing the rate and products. rsc.org The decomposition in solution typically lacks the pronounced autocatalytic character seen in the solid state. chemicalpapers.com

Photodegradation Mechanisms

The information on the specific mechanisms of photodegradation of benzoyl peroxide was not detailed in the provided search results. While thermal decomposition is extensively covered, the photochemical pathways are less elucidated in these sources. It is known that benzoyl peroxide can be decomposed by light, which is a common characteristic of peroxides, but the specific radical intermediates and final products formed under photolytic conditions are not specified in the context of this search.

Photo-Induced Radical Generation

The photochemical decomposition of benzoyl peroxide is a primary method for generating free radicals. This process is initiated by the absorption of light, typically in the UV region, which leads to the homolytic cleavage of the oxygen-oxygen (O-O) single bond. jove.com This bond is the weakest within the molecule and readily dissociates upon photo-excitation. iaamonline.orgresearcher.life

The initial step results in the formation of two benzoyloxyl radicals (Ph-COO•). jove.com These radicals are transient intermediates and can undergo further reactions. researchgate.net A significant pathway for the benzoyloxyl radical is decarboxylation, where it loses a molecule of carbon dioxide (CO₂) to form a phenyl radical (Ph•). jove.comresearchgate.net

The generation of these radicals is remarkably fast. Studies using femtosecond UV excitation have shown that the fragmentation of benzoyl peroxide is controlled by its S₁ lifetime and occurs within approximately 0.4 ± 0.2 picoseconds, leading to a benzoyloxy/phenyl radical pair and carbon dioxide through a concerted bond breakage of the O-O and the phenyl-C(carbonyl) bond. nih.gov While the primary dissociation of the peroxide is too rapid to be resolved, the subsequent dissociation of the benzoyloxy radicals is detectable on a picosecond timescale. researchgate.net

In some cases, a photosensitizer is required to induce radical initiation, especially when using visible light, as benzoyl peroxide itself does not have significant absorption in the visible region. jove.com For instance, benzophenone (B1666685) can be used as a photosensitizer. It absorbs visible light, transitions to an excited triplet state, and then transfers this energy to the benzoyl peroxide molecule, causing the O-O bond to cleave. jove.com

Electron Transfer Mechanisms in Photoreactions

In addition to direct photolysis, the decomposition of benzoyl peroxide can be initiated through electron transfer mechanisms, particularly in the presence of other molecules that can act as photosensitizers or reactants.

One proposed mechanism involves the transfer of energy from an excited molecule to benzoyl peroxide. For example, in benzene as a solvent, the photochemical decomposition is significantly accelerated. It is suggested that an excited singlet state of benzene transfers energy to the benzoyl peroxide, leading to its monomolecular decomposition. oup.com This mechanism is supported by experiments using oxygen-18 labeled benzoyl peroxide, which indicated that a direct attack of the excited benzene molecule on the peroxide is not the primary pathway. oup.com

Electron transfer is also a key mechanism in the reactions of benzoyl peroxide with amines. The benzoyl peroxide/tertiary aromatic amine system is a well-known redox pair used to initiate radical polymerization. researchgate.net The process involves a sequential electron transfer from the amine to the peroxide, followed by a proton transfer, which generates oxygen-centered radicals and aminoalkyl radicals. researchgate.net

Furthermore, direct N-O bond formation can be achieved through the oxidation of primary and secondary amines with benzoyl peroxide. nih.gov This reaction competes with the formation of a C-N bond (amide). The presence of water and a base like cesium carbonate has been found to be crucial for achieving high selectivity for the N-O bond formation, furnishing N-(benzoyloxy)amines. nih.gov

Catalytic Decomposition

The decomposition of benzoyl peroxide can be significantly accelerated by catalysts, including various materials and enzyme-like systems.

Surface-Mediated Catalysis (e.g., Carbon Materials)

Carbon materials have been shown to be effective catalysts for the decomposition of benzoyl peroxide. iaamonline.orgresearcher.life The catalytic activity is highly dependent on the surface chemistry and structure of the carbon material. iaamonline.orgukma.edu.ua Various forms of carbon, such as activated carbon (AC) and carbon nanotubes (CNTs), exhibit catalytic effects. cpts.com.uaresearchgate.net

Research has shown that the decomposition of benzoyl peroxide on the surface of sp²-hybridized carbon materials involves the transfer of electron density from the carbon material to the peroxide molecule. iaamonline.org This transfer weakens and ultimately leads to the cleavage of the O-O bond. iaamonline.org The decomposition on CNTs has been found to proceed via a free-radical pathway involving benzoate radicals. researchgate.net

The chemical nature of the carbon surface plays a critical role. The presence of nitrogen atoms within the carbon matrix significantly enhances the catalytic activity for benzoyl peroxide decomposition. iaamonline.orgukma.edu.uaichem.md Conversely, the presence of oxygen-containing functional groups of an acidic nature tends to decrease the catalytic activity. iaamonline.orgukma.edu.uaichem.md The catalytic activity of nitrogen-containing carbon materials has been found to correlate with the surface basicity and the presence of quaternary nitrogen groups. ukma.edu.uaichem.md

The structural properties of the carbon materials also influence their catalytic performance. While activated carbons have a high surface area, their catalytic activity can be limited by internal diffusion. cpts.com.ua In contrast, carbon nanotubes, with their more accessible surface, can exhibit catalytic performance that is 2 to 20 times greater than that of activated carbons. cpts.com.ua

A study analyzing the decomposition products of benzoyl peroxide on activated carbon surfaces using temperature-programmed desorption mass spectrometry identified several probable products, as detailed in the table below. iaamonline.org

| Mass (a.m.u.) | Probable Product |

|---|---|

| 44 | CO₂ |

| 77 | C₆H₅• |

| 78 | C₆H₆ |

| 105 | C₆H₅CO• |

| 122 | C₆H₅COOH |

| 154 | (C₆H₅)₂ |

| 198 | C₆H₅COOC₆H₅ |

Enzyme-like Catalytic Activity in Non-Aqueous Systems

Carbon materials can exhibit enzyme-like catalytic activity in the decomposition of benzoyl peroxide in non-aqueous media. iaamonline.orgukma.edu.ua This is particularly relevant as many organic peroxides are not soluble in water. iaamonline.org Studies have compared the catalytic ability of various carbon materials to that of the enzyme catalase. iaamonline.orgukma.edu.uaichem.md

The catalytic efficiency is often evaluated using the Michaelis constant (Kₘ), which is inversely related to the affinity of the catalyst for the substrate. iaamonline.org A lower Kₘ value indicates a higher affinity and, generally, a more efficient catalyst.

Research has demonstrated that nitrogen-containing carbon materials can exhibit a much greater ability to decompose benzoyl peroxide than native catalase in non-aqueous solutions. iaamonline.orgukma.edu.ua The introduction of nitrogen atoms into the carbon structure increases catalytic activity, while oxygen atoms decrease it. ichem.mdidsi.md The enzyme-like activity of nitrogen-containing carbon has been reported to be an order of magnitude higher than that of catalase. iaamonline.org

The table below presents the Michaelis constants (Kₘ) for the decomposition of benzoyl peroxide by various catalysts in ethyl acetate.

| Catalyst | Michaelis Constant (Kₘ), mM |

|---|---|

| N-KAU | 14.18 |

| N-SKN | 18.18 |

| SKN | 29.41 |

| KAUo-NH₂ | 34.48 |

| CNT | 45.45 |

| Catalase | 340 |

| KAU | 111.11 |

Reactivity in Chemical Transformations and Polymer Science

Radical Initiation in Polymerization Processes

Benzoyl peroxide is one of the most common initiators for free radical polymerization. fujifilm.com Its defining feature is the relatively weak oxygen-oxygen single bond, which can be cleaved under thermal or photochemical conditions to generate highly reactive free radicals. jove.comwikipedia.org These radicals are the key to starting the chain reaction that converts monomer molecules into long polymer chains. nbinno.comjove.com

Free radical polymerization initiated by benzoyl peroxide proceeds through a well-defined three-step mechanism: initiation, propagation, and termination. fujifilm.combrainly.com

Initiation: This first step involves two key events. Initially, the benzoyl peroxide molecule undergoes homolytic cleavage of the weak O-O bond, typically induced by heat (above 60°C) or UV light, to produce two benzoyloxy radicals. youtube.comlibretexts.orgyoutube.com Subsequently, these highly reactive radicals can attack a monomer molecule (e.g., an alkene), adding to its double bond and transferring the radical center to the monomer. This creates an active monomeric free radical, officially starting the polymer chain. fujifilm.comshaalaa.com

Propagation: In this stage, the newly formed monomer radical rapidly adds to the double bond of another monomer molecule. libretexts.orgjove.com This process repeats sequentially, with each addition regenerating the radical at the end of the growing chain. youtube.comjove.com This chain reaction leads to the rapid formation of a long polymer chain, often involving hundreds or thousands of monomer units. libretexts.org

Termination: The growth of polymer chains ceases through termination reactions, which occur when the reactive radical centers are eliminated. brainly.com Termination can happen in two primary ways:

Recombination (or Coupling): Two growing polymer chains encounter each other and their radical ends combine to form a single, stable covalent bond, resulting in a single "dead" polymer chain. brainly.comjove.com

Disproportionation: One growing chain radical abstracts a hydrogen atom from an adjacent carbon on another growing chain. brainly.comjove.com This results in the formation of two inactive polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group. jove.com

The initiation process with benzoyl peroxide involves more than just the initially formed benzoyloxy radical. This primary radical can undergo a secondary reaction before initiating polymerization.

The benzoyloxy radical is relatively unstable and can lose a molecule of carbon dioxide (CO₂) through decarboxylation to form a phenyl radical (Ph•). jove.comlibretexts.orgjove.com Both the benzoyloxy radical and the phenyl radical can act as initiators by adding to a monomer double bond. shaalaa.comjove.com

When an initiator radical (either benzoyloxy or phenyl) adds to an unsymmetrically substituted vinyl monomer like styrene (B11656) or propylene, the addition preferentially occurs at the less substituted carbon of the double bond. jove.comlibretexts.org This regioselectivity leads to the formation of a more stable radical intermediate, typically a secondary radical (like a benzylic radical in the case of styrene), which is stabilized by resonance or hyperconjugation. jove.comlibretexts.org This newly formed, more stable radical then continues the polymerization in the propagation step. jove.com The formation of the more stable radical intermediate is a key factor driving the chain-growth process. libretexts.org

Table 1: Radicals Generated from Benzoyl Peroxide and Their Role

| Radical Type | Chemical Species | Formation | Role in Polymerization |

| Primary Radical | Benzoyloxy Radical (C₆H₅COO•) | Homolytic cleavage of the O-O bond in benzoyl peroxide. libretexts.org | Can directly initiate polymerization by adding to a monomer. brainly.com |

| Secondary Radical | Phenyl Radical (C₆H₅•) | Decarboxylation (loss of CO₂) from the benzoyloxy radical. jove.com | A highly effective initiator that adds to a monomer to start a polymer chain. jove.comjove.com |

| Propagating Radical | Monomer-Adduct Radical | Addition of an initiator radical (benzoyloxy or phenyl) to a monomer unit. libretexts.org | The active species that propagates the polymer chain by adding to subsequent monomers. jove.com |

The concentration of the initiator, benzoyl peroxide, has a direct and significant impact on the kinetics of polymerization. An increase in the initial concentration of BPO leads to a higher number of free radicals generated during the initiation step. nih.gov

This higher concentration of radical species results in an increased rate of polymerization, as there are more active centers available to initiate and propagate polymer chains simultaneously. nih.govnih.gov Consequently, the time required to achieve a certain degree of monomer conversion is shortened. nih.govrsc.org

However, while the rate increases, a higher initiator concentration also leads to the formation of a greater number of individual polymer chains. nih.gov Because termination reactions (especially recombination) are more likely at higher radical concentrations, the average molecular weight of the resulting polymer tends to decrease. nih.gov Therefore, the initiator concentration is a critical parameter used to control both the speed of the reaction and the final properties of the polymer.

Table 2: Effect of Benzoyl Peroxide (BPO) Concentration on Polymerization Parameters

| BPO Concentration | Polymerization Rate | Reaction Time (to completion) | Average Molecular Weight |

| Low | Slower | Longer | Higher |

| High | Faster nih.govnih.gov | Shorter nih.govrsc.org | Lower nih.gov |

Redox-Initiated Polymerization Systems

Beyond thermal or photochemical initiation, benzoyl peroxide can also generate radicals at ambient temperatures through redox (reduction-oxidation) reactions. researchgate.net These systems, often referred to as redox catalyst systems, involve pairing BPO (the oxidant) with a reducing agent. google.com A significant advantage of redox initiation is that it allows polymerization to occur at much lower temperatures than purely thermal initiation requires. google.comgoogle.com

One of the most widely used redox systems pairs benzoyl peroxide with a tertiary amine, such as N,N-dimethyl-p-toluidine (DMT) or N,N-dimethylaniline (DMA). researchgate.netnih.govmdpi.com This combination is highly effective for initiating the free-radical polymerization of acrylic and dimethacrylate monomers, particularly in dental and medical applications where polymerization at body temperature is required. nih.govacs.org

The initiation mechanism in amine-peroxide systems has been shown to begin with a nucleophilic attack. rsc.orgacs.orgresearchgate.net The nitrogen atom of the tertiary amine acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the peroxide bond in the BPO molecule. rsc.orgresearchgate.net

Computational and experimental studies have further elucidated the subsequent steps. acs.orgscite.ai The process is described as proceeding through an Sₙ2 attack by the amine on the peroxide. acs.orgscite.ai However, the crucial, rate-determining step is not this initial attack but rather the subsequent homolysis (cleavage) of the O-N bond in the resulting unstable intermediate. acs.orgscite.ai This cleavage generates the final radical species that go on to initiate the polymerization. The efficiency of the amine as a reducing agent is therefore correlated with the rate of this homolytic decomposition step. acs.org Amines with electron-donating groups are generally more efficient co-initiators as they facilitate this process. acs.org

Controlled/Living Radical Polymerization Strategies

Benzoyl peroxide serves as a crucial initiator in several controlled/living radical polymerization (CRP) techniques. These methods are designed to offer precise control over polymer molecular weight, architecture, and dispersity by minimizing irreversible termination reactions. The thermal lability of the peroxide bond in benzoyl peroxide makes it a common source of primary radicals to initiate the polymerization process.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This reversible termination establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) species, allowing for controlled chain growth.

In a bimolecular NMP process, benzoyl peroxide is frequently employed as the radical initiator. nih.gov The process begins with the thermal decomposition of benzoyl peroxide to generate two benzoyloxyl radicals. These radicals then initiate the polymerization of a monomer, such as styrene. chemedx.org The resulting propagating polymer radical is then reversibly terminated by a stable nitroxide radical, like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govchemedx.org This forms a thermally labile alkoxyamine at the chain end. chemedx.org The C–O bond of this alkoxyamine can undergo subsequent homolytic cleavage upon heating, regenerating the propagating radical and the nitroxide, allowing further monomer addition. wikipedia.org This cycle of propagation and reversible termination is key to the controlled nature of NMP, enabling the synthesis of polymers with predictable molecular weights and low dispersity. chemedx.orgnih.gov

The key steps involving benzoyl peroxide in a bimolecular NMP system are:

Initiation: Thermal decomposition of benzoyl peroxide (BPO) creates initiating radicals.

Propagation: The initiating radical adds to a monomer molecule to form a propagating polymer chain.

Reversible Termination: A stable nitroxide radical (e.g., TEMPO) traps the propagating chain to form a dormant alkoxyamine species. nih.gov

This equilibrium between active and dormant chains, governed by the persistent radical effect, ensures that all chains have an equal opportunity to grow, which is characteristic of a living polymerization. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP technique that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). organic-chemistry.org Benzoyl peroxide is commonly used as a conventional thermal initiator in RAFT polymerization. researchgate.net

The mechanism of RAFT polymerization initiated by benzoyl peroxide involves the following key stages:

Initiation: Radicals are generated from the thermal decomposition of benzoyl peroxide. These primary radicals react with monomer units to produce a propagating polymer chain (Pn•). researchgate.net

Reversible Chain Transfer: The propagating radical (Pn•) adds to the C=S bond of the RAFT agent. This addition forms a short-lived radical intermediate. researchgate.net

Fragmentation: This intermediate radical can fragment, reforming either the initial propagating radical (Pn•) or a new radical (R•) derived from the RAFT agent, along with a polymeric thiocarbonylthio compound. This new radical (R•) then initiates the growth of a new polymer chain (Pm•).

Re-equilibration: The newly formed propagating chain (Pm•) can add to the polymeric RAFT agent, re-establishing the equilibrium.

This rapid equilibrium between active propagating chains and dormant polymeric thiocarbonylthio species ensures that all chains have an equal probability of growth, leading to polymers with low dispersity and controlled molecular weight. researchgate.net The concentration of the initiator is a critical parameter; a low concentration of benzoyl peroxide is typically used to achieve a high polymerization rate while maintaining the living character of the polymerization. researchgate.net

Benzoyl peroxide can also be used in redox-initiated RAFT systems. For instance, the combination of benzoyl peroxide with a reducing agent like N,N-dimethylaniline (DMA) can initiate RAFT polymerization at lower temperatures, such as room temperature. nih.gov This redox pair facilitates the generation of radicals under milder conditions, which can restrict the probability of side reactions and lead to polymers with high conversion and low dispersity. nih.gov

| Feature | Nitroxide-Mediated Polymerization (NMP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization |

|---|---|---|

| Role of BPO | Thermal radical initiator | Thermal or redox radical initiator |

| Control Agent | Stable nitroxide radical (e.g., TEMPO) | Thiocarbonylthio compound (RAFT agent) |

| Mechanism of Control | Reversible termination to form a dormant alkoxyamine | Reversible addition-fragmentation chain transfer |

| Typical System | Bimolecular system with BPO and a nitroxide | System with BPO and a RAFT agent |

Electron Transfer Reactions in Organic Systems

Benzoyl peroxide can participate in electron transfer reactions, acting as an electron acceptor. This reactivity is fundamental to its role in certain initiation systems and surface modification chemistries.

Single Electron Transfer (SET) Reactions with Frustrated Lewis Pairs

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical dative bond. researchgate.net This unquenched reactivity allows them to activate a variety of small molecules. It has been demonstrated that certain FLPs can engage in single electron transfer (SET) processes.

In a notable example, the combination of the Lewis base trimesitylphosphine (B1301856) (Mes3P) and the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) acts as an FLP that can react with benzoyl peroxide derivatives via a SET mechanism. nih.govchemedx.org The reaction leads to the homolytic cleavage of the O–O peroxide bond. nih.gov In this process, an electron is transferred from the phosphine (B1218219) (Lewis base) to the benzoyl peroxide, which is coordinated to the borane (B79455) (Lewis acid). This coordination to the Lewis acid lowers the energy of the peroxide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the electron transfer. chemedx.org The SET event results in the formation of a radical salt, specifically [Mes3P•]+[PhCOOB(C6F5)3]−. nih.govorganic-chemistry.org This reaction highlights a non-traditional pathway for peroxide bond cleavage, driven by the unique electronic properties of FLPs.

Interfacial Electron Transfer with Carbonaceous Materials

Benzoyl peroxide can undergo interfacial electron transfer reactions with various carbonaceous materials, such as graphene and carbon nanotubes (CNTs). These reactions are often utilized for the covalent functionalization of the material's surface.

Studies have shown that single-walled carbon nanotubes (SWCNTs) can induce the decomposition of diacyl peroxides, including benzoyl peroxide, through a single electron transfer (SET) mechanism. organic-chemistry.org This process facilitates the functionalization of the nanotubes. Similarly, the decomposition of benzoyl peroxide is found to be catalytically enhanced by the presence of CNTs, a process mediated by persistent free radicals (aryloxy radicals) on the CNT surface which have a strong electron-transfer ability. researchgate.net

In the case of graphene, a photochemical reaction with benzoyl peroxide has been demonstrated. wikipedia.org The proposed mechanism involves the photoexcitation of graphene, which then transfers a "hot electron" to an adsorbed benzoyl peroxide molecule. wikipedia.orgnih.gov This electron transfer forms a transient benzoyl peroxide radical anion. nih.gov This radical anion is unstable and decomposes irreversibly to produce a benzoate (B1203000) and a benzoyloxyl radical, which can subsequently decarboxylate to form a phenyl radical. nih.gov The highly reactive phenyl radical then covalently bonds to the graphene basal plane, introducing sp3 defect centers. nih.govnih.gov The efficiency of this reaction is significantly higher for single-layer graphene compared to double-layer graphene. wikipedia.org

| System | Electron Donor | Electron Acceptor | Key Process | Outcome |

|---|---|---|---|---|

| Frustrated Lewis Pair | Lewis base (e.g., Mes3P) | BPO (activated by Lewis acid) | Single Electron Transfer (SET) | Homolytic cleavage of O-O bond; formation of a radical salt. nih.gov |

| Carbon Nanotubes | Carbon nanotube | Benzoyl Peroxide | Catalytic Decomposition / SET | Functionalization of the nanotube surface. researchgate.netorganic-chemistry.org |

| Graphene | Photoexcited Graphene | Benzoyl Peroxide | Hot Electron Transfer | Covalent functionalization (phenolation) of the graphene sheet. wikipedia.orgnih.gov |

Oxidation Reactions

Beyond its extensive use as a radical initiator for polymerization, benzoyl peroxide is a versatile oxidizing agent in organic synthesis. rsc.org The weak O–O bond readily undergoes homolysis to produce benzoyloxyl radicals (PhCO2•), which are potent oxidizing species. rsc.org

A significant application is the oxidation of amines. Benzoyl peroxide can be used for the direct N–O bond formation in primary and secondary amines to yield N-(benzoyloxy)amines. nih.gov Historically, this reaction was often plagued by the formation of amide side products due to competing C–N bond formation. nih.gov However, recent methodologies have achieved high selectivity for the desired N–O bond. For instance, using a combination of benzoyl peroxide, cesium carbonate (Cs2CO3), and a specific amount of water allows for the efficient synthesis of N-(benzoyloxy)amines from a wide range of amines, including challenging 1,2-diamines to form bis-(benzoyloxy)-1,2-diamines. nih.gov The reaction of aniline (B41778) with benzoyl peroxide can be vigorous, producing a puff of smoke as the aniline is oxidized. chemedx.org

Benzoyl peroxide is also employed in benzoyloxylation reactions. For example, it can be used for the direct asymmetric α-benzoyloxylation of aldehydes and β-ketocarbonyls, catalyzed by chiral amines, to produce optically active α-benzoyloxyaldehydes and related compounds. nih.gov In other transformations, benzoyl peroxide mediates oxidative dehydrogenative aromatization reactions. For instance, after a silver-catalyzed 1,3-dipolar cycloaddition, benzoyl peroxide can be used to oxidize the resulting intermediate to form highly substituted pyrroles. nih.gov It has also been used as the oxidizing agent in the synthesis of polycarbazole from carbazole (B46965) monomer in the presence of p-toluenesulfonic acid. nih.gov

The reactivity of benzoyl peroxide as an oxidant stems from the benzoyloxyl radical, which can abstract hydrogen atoms or participate in addition reactions, leading to the oxidation of the substrate.

Oxidation of Metal Complexes and Coordination Compounds

Benzoyl peroxide is a versatile oxidizing agent capable of reacting with various transition metal complexes. These reactions often involve electron transfer mechanisms and can be influenced by the metal's oxidation state, the nature of its ligands, and the reaction medium.

One notable example is the reaction with ferrocene (B1249389), an organometallic compound containing iron. The decomposition of benzoyl peroxide in the presence of ferrocene proceeds through multiple pathways simultaneously. These include thermal decomposition, decomposition catalyzed by iron ions, and a direct reaction with ferrocene that results in the formation of a ferrocenium (B1229745) radical-cation. researchgate.net In benzene (B151609) solutions, the iron in ferrocene is almost entirely converted to ferric benzoate. publish.csiro.auresearchgate.netpublish.csiro.au This reaction suggests that ferrocene acts as an efficient scavenger for benzoyloxy radicals, preventing the typical side reactions of benzoyl peroxide with the benzene solvent, such as the formation of diphenyl or carbon dioxide. publish.csiro.au The initial step in these reactions is the formation of the ferricinium ion. researchgate.net

Studies on cobalt(II) complexes, such as N-(2-Acetamido) iminodiacetatocobaltate(II), have shown that they can be oxidized by benzoyl peroxide to their corresponding cobalt(III) state. ekb.eg The kinetics of such reactions indicate that the mechanism can be influenced by the substitution of coordinated water molecules by other ligands present in the solution. ekb.eg The electronic and spatial structures of metal complexes are directly related to their efficiency in these redox reactions. researchgate.net

The interaction between benzoyl peroxide and metal complexes is also pivotal in initiating polymerization reactions. For instance, the ferrocene-benzoyl peroxide system acts as an effective redox initiator. researchgate.net Ferrocene accelerates the decomposition of the peroxide, generating the free radicals necessary to start the polymerization process. researchgate.net

Autoxidation Processes in Organic Substrates

Benzoyl peroxide is widely utilized as a radical initiator for autoxidation processes, which are oxidation reactions involving atmospheric oxygen. ufl.edu Autoxidation is a free-radical chain reaction comprising initiation, propagation, and termination steps. Benzoyl peroxide's role is critical in the initiation phase, where it generates the initial radicals needed to start the chain reaction.

The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the benzoyl peroxide molecule, typically induced by heat. wikipedia.org This decomposition produces two benzoyloxy radicals (C₆H₅CO₂•). nih.gov These radicals can then initiate the autoxidation of an organic substrate (RH) by abstracting a hydrogen atom to form benzoic acid and a substrate radical (R•).

Initiation: (C₆H₅CO)₂O₂ → 2 C₆H₅CO₂• C₆H₅CO₂• + RH → C₆H₅CO₂H + R•

Once the substrate radical (R•) is formed, it enters the propagation phase of the autoxidation chain reaction. It rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another substrate molecule, thereby propagating the chain.

Propagation: R• + O₂ → ROO• ROO• + RH → ROOH + R•